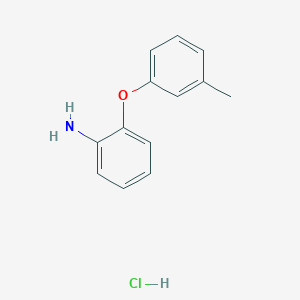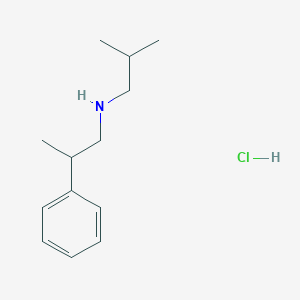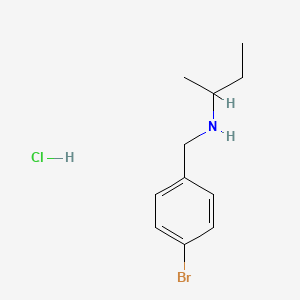
2-(3-Methylphenoxy)aniline hydrochloride
Vue d'ensemble
Description
“2-(3-Methylphenoxy)aniline hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C13H13NO.HCl . The compound is also known as [2-(3-methylphenoxy)phenyl]amine hydrochloride .
Molecular Structure Analysis
The molecular weight of “2-(3-Methylphenoxy)aniline hydrochloride” is 235.71 . The InChI code for this compound is 1S/C13H13NO.ClH/c1-10-5-4-6-11(9-10)15-13-8-3-2-7-12(13)14;/h2-9H,14H2,1H3;1H .Applications De Recherche Scientifique
Genotoxic Activities and Carcinogenicity
Sorption to Soil and Environmental Impact
Another aspect of the scientific research on compounds like 2-(3-Methylphenoxy)aniline hydrochloride involves their sorption to soil, organic matter, and minerals, which is crucial for understanding their environmental fate and impact. Phenoxy herbicides, for instance, have been shown to sorb to soil and organic matter, impacting their mobility and degradation in the environment. Understanding the sorption behavior of such compounds helps in assessing their environmental risk and designing better management practices to mitigate their adverse effects. Studies suggest that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides, indicating that these components play a crucial role in the environmental fate of such compounds (Werner, Garratt, & Pigott, 2012).
Pharmacological Effects and Potential Applications
Research on chlorogenic acid, a related compound, provides insights into the pharmacological effects and potential therapeutic applications of phenolic compounds, which could extend to derivatives like 2-(3-Methylphenoxy)aniline hydrochloride. Chlorogenic acid exhibits various biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and neuroprotective activities. Such research underscores the potential of phenolic compounds in treating a wide range of disorders, suggesting that derivatives like 2-(3-Methylphenoxy)aniline hydrochloride may also possess valuable pharmacological properties that warrant further exploration (Naveed et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
While specific future directions for “2-(3-Methylphenoxy)aniline hydrochloride” are not mentioned, anilines and their derivatives have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are being studied for various applications, including as antioxidants, ultraviolet absorbers, and flame retardants .
Propriétés
IUPAC Name |
2-(3-methylphenoxy)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c1-10-5-4-6-11(9-10)15-13-8-3-2-7-12(13)14;/h2-9H,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDSOQMUIOXPFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=CC=C2N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenoxy)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086022.png)
amine hydrochloride](/img/structure/B3086028.png)
![{[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride](/img/structure/B3086039.png)
amine hydrochloride](/img/structure/B3086042.png)

![(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086049.png)

![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine hydrochloride](/img/structure/B3086056.png)
amine hydrochloride](/img/structure/B3086063.png)
amine hydrochloride](/img/structure/B3086067.png)
![[1-Phenyl-2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B3086076.png)
amine hydrochloride](/img/structure/B3086086.png)
![(Butan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086099.png)